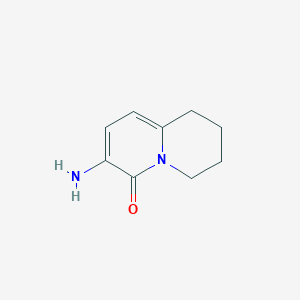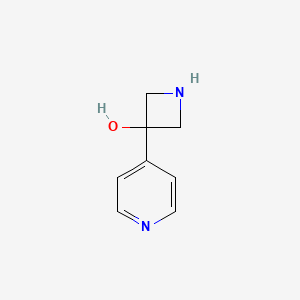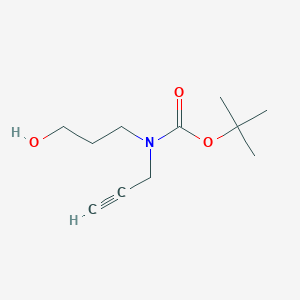
Tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a prop-2-yn-1-yl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropanol and propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
-
Step 1: Formation of tert-butyl N-(3-hydroxypropyl)carbamate
- Reactants: tert-butyl carbamate, 3-chloropropanol
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 60-80°C)
- Reaction: tert-butyl carbamate reacts with 3-chloropropanol to form tert-butyl N-(3-hydroxypropyl)carbamate.
-
Step 2: Formation of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate
- Reactants: tert-butyl N-(3-hydroxypropyl)carbamate, propargyl bromide
- Conditions: Base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 0-25°C)
- Reaction: tert-butyl N-(3-hydroxypropyl)carbamate reacts with propargyl bromide to form tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate.
Industrial Production Methods: Industrial production of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding carbonyl compounds.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction:
- The compound can be reduced to form saturated derivatives.
- Common reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The propargyl group can undergo nucleophilic substitution reactions to form various derivatives.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
- Oxidation of the hydroxypropyl group leads to the formation of aldehydes or ketones.
- Reduction of the compound results in the formation of saturated carbamates.
- Substitution reactions yield a variety of functionalized carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
- It is investigated for its role in drug delivery systems and prodrug formulations.
Industry:
- The compound is used in the production of specialty chemicals and materials.
- It finds applications in the synthesis of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxypropyl and propargyl groups play crucial roles in its reactivity and biological activity.
Molecular Targets and Pathways:
- The compound may interact with enzymes and proteins, leading to inhibition or modulation of their activity.
- It can participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.
Comparación Con Compuestos Similares
- tert-Butyl N-(2-hydroxyethyl)-N-(prop-2-yn-1-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(but-2-yn-1-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-en-1-yl)carbamate
Comparison:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate is unique due to the presence of both hydroxypropyl and propargyl groups, which confer distinct reactivity and biological properties.
- Similar compounds may have variations in the length and saturation of the alkyl chains, leading to differences in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl N-(3-hydroxypropyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C11H19NO3/c1-5-7-12(8-6-9-13)10(14)15-11(2,3)4/h1,13H,6-9H2,2-4H3 |
Clave InChI |
PCFOVOGBWUYJBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCCO)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


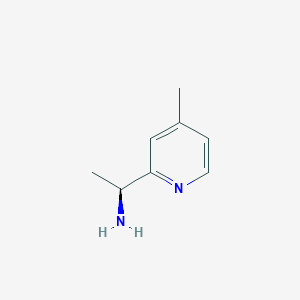
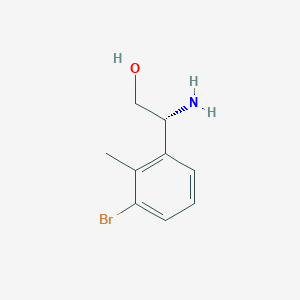
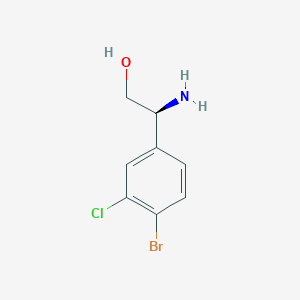
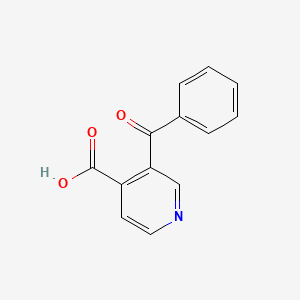
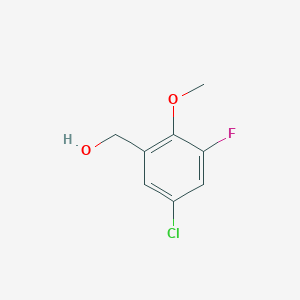
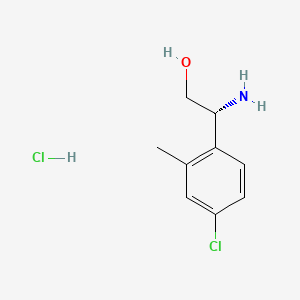
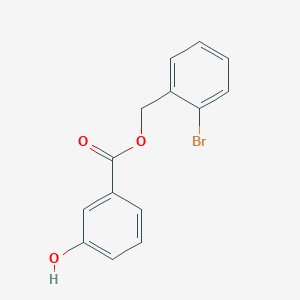

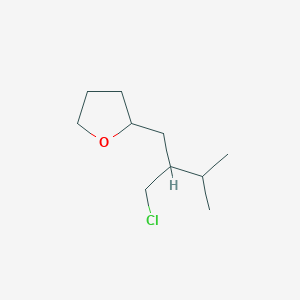
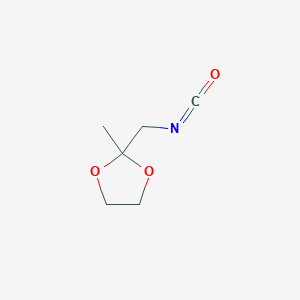
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
